tert-butyl3-(4-amino-4H-1,2,4-triazol-3-yl)azetidine-1-carboxylate
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Overview
Description
tert-Butyl 3-(4-amino-4H-1,2,4-triazol-3-yl)azetidine-1-carboxylate: is a synthetic organic compound that belongs to the class of azetidines
Preparation Methods
The synthesis of tert-butyl 3-(4-amino-4H-1,2,4-triazol-3-yl)azetidine-1-carboxylate typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:
Formation of the azetidine ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the triazole moiety: This step involves the formation of the 1,2,4-triazole ring, which can be done using various methods such as cycloaddition reactions.
Industrial production methods may involve optimization of reaction conditions to achieve higher yields and purity. Common reagents used in these reactions include bases, acids, and catalysts to facilitate the formation of the desired product.
Chemical Reactions Analysis
tert-Butyl 3-(4-amino-4H-1,2,4-triazol-3-yl)azetidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to obtain reduced derivatives.
Substitution: The compound can undergo substitution reactions where functional groups on the azetidine or triazole rings are replaced with other groups. Common reagents for substitution reactions include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
tert-Butyl 3-(4-amino-4H-1,2,4-triazol-3-yl)azetidine-1-carboxylate has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design. It can serve as a building block for the synthesis of bioactive molecules with potential therapeutic properties.
Biological Studies: Researchers investigate the biological activity of the compound and its derivatives, including their effects on various biological targets and pathways.
Materials Science: The compound can be used in the development of new materials with unique properties, such as polymers and coatings.
Chemical Synthesis: It serves as an intermediate in the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.
Mechanism of Action
The mechanism of action of tert-butyl 3-(4-amino-4H-1,2,4-triazol-3-yl)azetidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
tert-Butyl 3-(4-amino-4H-1,2,4-triazol-3-yl)azetidine-1-carboxylate can be compared with other similar compounds, such as:
tert-Butyl 3-(4-amino-4H-1,2,4-triazol-3-yl)azetidine-1-carboxylate: This compound has similar structural features but may differ in terms of functional groups or substituents.
tert-Butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine-1-carboxylate: This compound contains a piperidine ring instead of an azetidine ring, leading to different chemical properties and applications.
tert-Butyl 3-((3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)oxy)azetidine-1-carboxylate:
The uniqueness of tert-butyl 3-(4-amino-4H-1,2,4-triazol-3-yl)azetidine-1-carboxylate lies in its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C10H17N5O2 |
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Molecular Weight |
239.27 g/mol |
IUPAC Name |
tert-butyl 3-(4-amino-1,2,4-triazol-3-yl)azetidine-1-carboxylate |
InChI |
InChI=1S/C10H17N5O2/c1-10(2,3)17-9(16)14-4-7(5-14)8-13-12-6-15(8)11/h6-7H,4-5,11H2,1-3H3 |
InChI Key |
ABNKFHVSIZCJKL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)C2=NN=CN2N |
Origin of Product |
United States |
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